Unique Substrate for High-Potency CDK Inhibitor Synthesis
The 2,3-difluoro-6-methoxyphenyl motif, derived from 2,3-difluoro-6-methoxybenzoic acid, is a critical pharmacophore in the potent and selective cyclin-dependent kinase (CDK) inhibitor R547 . This compound exhibits single-digit nanomolar Ki values against CDK1/cyclin B (2 nM), CDK2/cyclin E (3 nM), and CDK4/cyclin D1 (1 nM) [1]. This level of potency is directly attributed to the specific substitution pattern, as the ortho-difluoro and para-methoxy arrangement is essential for optimal binding within the ATP-binding pocket of these kinases .
| Evidence Dimension | Kinase Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Derivative R547: CDK1/cyclin B Ki = 2 nM; CDK2/cyclin E Ki = 3 nM; CDK4/cyclin D1 Ki = 1 nM |
| Comparator Or Baseline | Other difluoro-methoxybenzoic acid isomers (e.g., 2,6-difluoro-3-methoxy) cannot yield this specific pharmacophore and would not achieve the same binding mode or potency |
| Quantified Difference | Single-digit nanomolar potency vs. potentially inactive or micromolar for alternative substitution patterns |
| Conditions | In vitro kinase inhibition assay using recombinant CDK/cyclin complexes |
Why This Matters
For procurement in medicinal chemistry, this demonstrates that the compound is not a generic aromatic acid but a validated entry point to a privileged scaffold with demonstrated nanomolar target engagement.
- [1] BindingDB. BDBM12621: R547 Affinity Data. View Source
